molecular formula C8H8N4OS B13758236 3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13758236
M. Wt: 208.24 g/mol
InChI Key: VIPKRAVTCWXCRZ-UHFFFAOYSA-N
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Description

3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxypyridine-2-amine with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and catalysts would be guided by considerations of cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The thiadiazole ring can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 3-(3-formylpyridin-2-yl)-1,2,4-thiadiazol-5-amine.

    Reduction: Formation of 3-(3-methoxypyridin-2-yl)-1,2,4-thiadiazolidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxypyridin-3-yl)-1,2,4-thiadiazol-5-amine
  • 3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-ol
  • 3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-thiol

Uniqueness

3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 3-position of the pyridine ring can enhance its solubility and bioavailability, making it a more attractive candidate for drug development compared to its analogs.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

3-(3-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H8N4OS/c1-13-5-3-2-4-10-6(5)7-11-8(9)14-12-7/h2-4H,1H3,(H2,9,11,12)

InChI Key

VIPKRAVTCWXCRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2=NSC(=N2)N

Origin of Product

United States

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